

idelalisib apoptosis induction malignant B cells

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Compound Focus: Idelalisib

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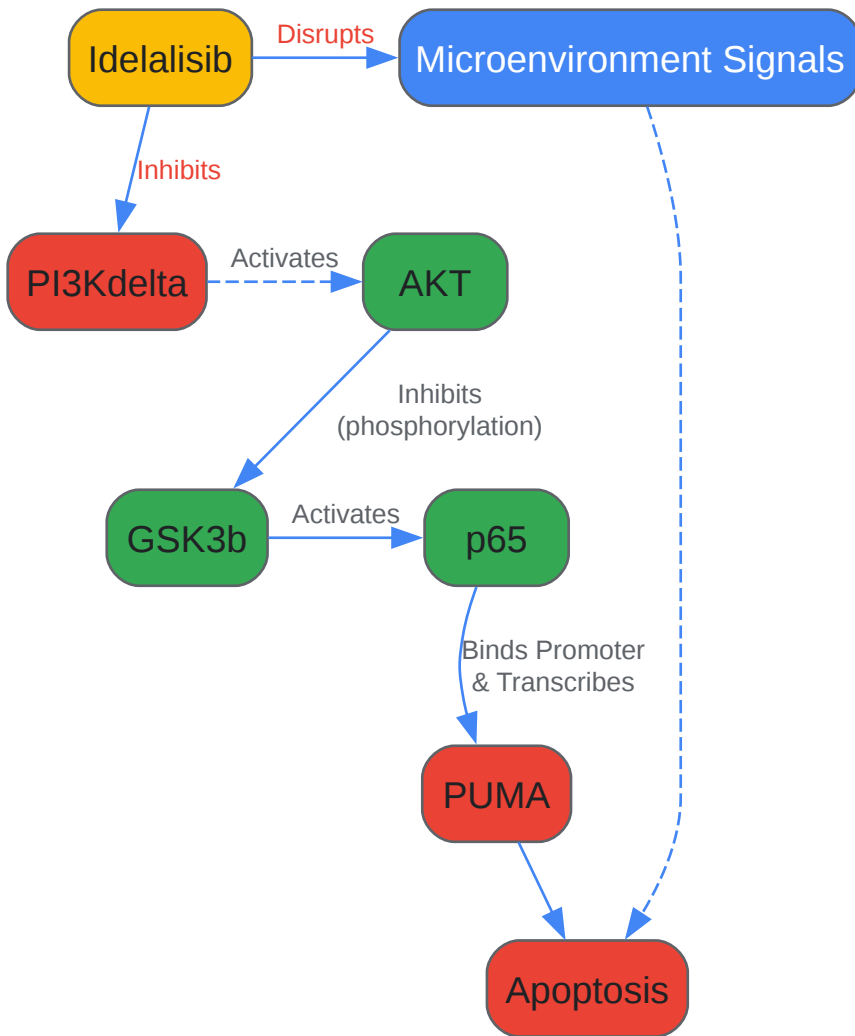
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Mechanism of Apoptosis Induction

Idelalisib promotes apoptosis through direct and indirect mechanisms, primarily by inhibiting the PI3K δ -mediated survival pathway.

Mechanism	Description
Core Signaling Inhibition	Inhibits PI3K δ , a key kinase for B-cell survival, reducing phosphorylation of downstream effectors like AKT and GSK3 β [1] [2].
Transcriptional Activation of PUMA	Triggers p65/NF- κ B-mediated transcriptional upregulation of the pro-apoptotic protein PUMA (p53 up-regulated modulator of apoptosis) [1].
Altered Bcl-2 Family Dynamics	Increases expression of pro-apoptotic BIM and reduces levels of anti-apoptotic proteins Bcl-XL and Mcl-1, shifting balance toward apoptosis [3] [1].
Disruption of Microenvironment	Blocks signals from the tumor microenvironment (e.g., via CXCR4/CXCR5 receptors) that malignant B-cells depend on, leading to their mobilization and death [2].



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Idelalisib induces apoptosis via *PI3Kδ* inhibition and microenvironment disruption.

Key Experimental Evidence & Data

Experimental data from cell lines and primary patient samples validate the role of these mechanisms in **idelalisib**-induced cell death.

Cell Type / Model	Key Findings on Apoptosis	Experimental Methods Used
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| **Colon Cancer Cell Lines** (HCT116, others) | • PUMA induction is **necessary** for apoptosis. • **Caspase-3 and -9** are activated. • **Cytochrome c** is released from mitochondria. • Apoptosis is **p53-independent** [1]. | • Cell viability assays (MTS) • Western blotting • Annexin V/PI staining & flow cytometry • Caspase activity assays • Chromatin Immunoprecipitation (ChIP) [1]. | | **Primary CLL & NHL Cells** (Patient-derived) | • Viability decreased in a dose-dependent manner. • 2 mM phenylbutyrate (a related agent) decreased viability by >50% in **100% of CLL samples** tested [4]. | • MTT cell viability assay • Flow cytometry with 7-aminoactinomycin D staining to quantify apoptosis [4]. | | **Ide-R B-cell Malignancy Models** (KARPAS1718, VL51) | • Proteasome inhibitor (ixazomib) was effective, suggesting a role in overcoming resistance. • Altered phosphorylation and expression of **Bcl-2, Bim, and Mcl-1** were observed [3]. | • CellTiter-Glo viability assay • (Phospho)protein profiling • Drug sensitivity and resistance testing (DSRT) [3]. |

Combination Strategies & Resistance

Idelalisib's efficacy can be enhanced through rational combination therapies, which is particularly relevant for addressing drug resistance.

Approach / Context	Mechanism & Findings
With Chemotherapy	In colon cancer cells, idelalisib synergized with 5-FU and regorafenib to induce markedly higher levels of apoptosis, an effect that was PUMA-dependent [1].
With Other Targeted Agents	A 2024 study shows idelalisib enhances the anti-tumor effect of the CDK4/6 inhibitor palbociclib in B-cell lymphoma models, involving the mitotic regulator PLK1 [5].
Overcoming Resistance	Research in 2025 indicates that resistance to PI3K δ inhibition can coincide with increased dependence on the proteasome. Combining idelalisib with proteasome inhibitors (e.g., ixazomib, bortezomib) may overcome this resistance [3].

Core Experimental Protocols

To investigate **idelalisib**-induced apoptosis, standard protocols in cell biology and molecular pharmacology are employed.

- **Cell Viability and Proliferation Assays:** The **CellTiter-Glo Luminescent Cell Viability Assay** or **MTS/MTT assays** are commonly used. Cells are seeded in plates, treated with a dilution series of **idelalisib** for 72 hours, and luminescence/absorbance is measured to determine the half-maximal inhibitory concentration (IC50) [3] [1].
- **Apoptosis Measurement:** The gold standard is **Annexin V/Propidium Iodide (PI) staining** followed by **flow cytometry**. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the apoptotic cell membrane, while PI stains late apoptotic and necrotic cells [1]. Activation of executioner caspases can also be measured via **caspase activity assays** [4].
- **Protein Expression Analysis: Western Blotting** is used to track changes in protein levels and post-translational modifications (e.g., phosphorylation). This method confirmed the induction of PUMA, cleavage of caspases, and dephosphorylation of AKT and GSK3 β following **idelalisib** treatment [1].
- **Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)** can measure changes in mRNA levels, such as the upregulation of *PUMA* transcript. To confirm direct binding of a transcription factor (like p65) to the *PUMA* promoter, **Chromatin Immunoprecipitation (ChIP)** is used [1].

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